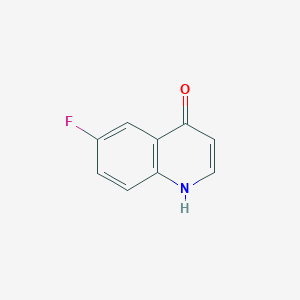

6-Fluoro-4-hydroxyquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-fluoro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZXOYSEYWCLOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40959907 | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21873-50-7, 391-78-6 | |

| Record name | 6-Fluoro-4(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21873-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40959907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 391-78-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Quinolone Core

6-Fluoro-4-hydroxyquinoline, a fluorinated derivative of the 4-quinolone scaffold, is a pivotal building block in medicinal chemistry and materials science. The strategic incorporation of a fluorine atom at the 6-position of the quinoline ring system significantly modulates the molecule's physicochemical and biological properties. This substitution can enhance metabolic stability, improve binding affinity to target proteins, and alter lipophilicity, thereby favorably impacting pharmacokinetic and pharmacodynamic profiles. This guide provides a comprehensive overview of this compound, detailing its chemical and physical characteristics, synthesis, spectroscopic profile, and key applications, with a focus on its role in the development of novel therapeutic agents and functional materials.

Physicochemical Properties

This compound is a solid at room temperature with the following key properties:

| Property | Value | Source(s) |

| CAS Number | 391-78-6 | [1][2][3] |

| Molecular Formula | C₉H₆FNO | [1][2][4] |

| Molecular Weight | 163.15 g/mol | [1][2][4] |

| Melting Point | 221-223 °C | [5] |

| Boiling Point | 317 °C (Predicted) | [5] |

| Appearance | Solid | [4] |

| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [2][4] |

Synthesis of this compound: The Gould-Jacobs Reaction

The primary synthetic route to this compound is the Gould-Jacobs reaction, a robust and widely employed method for the preparation of 4-hydroxyquinolines.[6] This reaction involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization.

The synthesis commences with the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). This initial step forms an intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate. The subsequent high-temperature cyclization of this intermediate, typically carried out in a high-boiling solvent such as diphenyl ether, leads to the formation of the quinoline ring system. The final steps involve the saponification of the ester group to a carboxylic acid, followed by decarboxylation to yield this compound.[6]

Experimental Protocol: Gould-Jacobs Synthesis of this compound

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (DEEM)

-

Diphenyl ether

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Ethanol

-

Cyclohexane (or other suitable non-polar solvent)

Procedure:

-

Condensation: In a round-bottom flask, combine 4-fluoroaniline (1 equivalent) and diethyl ethoxymethylenemalonate (1.1 equivalents). Heat the mixture at 120-130°C for 2 hours. Monitor the reaction for the disappearance of the aniline starting material using thin-layer chromatography (TLC).

-

Cyclization: Add the crude condensation product to diphenyl ether in a separate reaction flask equipped with a reflux condenser. Heat the mixture to reflux (approximately 250-260°C) for 30-60 minutes.[7]

-

Isolation of the Intermediate: After cooling the reaction mixture to room temperature, add a non-polar solvent like cyclohexane to precipitate the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. Filter the solid, wash it thoroughly with the non-polar solvent to remove the diphenyl ether, and dry it under a vacuum.[8]

-

Saponification: Suspend the crude ester in an aqueous solution of sodium hydroxide and heat the mixture to reflux until the ester is fully hydrolyzed to the corresponding carboxylic acid.

-

Decarboxylation: Acidify the reaction mixture with hydrochloric acid to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid. Isolate the solid by filtration and then heat it to induce decarboxylation, yielding the final product, this compound.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Caption: Workflow for the Gould-Jacobs synthesis of this compound.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the aromatic protons of the quinoline ring system. The chemical shifts and coupling constants are influenced by the electron-withdrawing fluorine atom and the hydroxyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms attached to the fluorine and oxygen atoms will exhibit characteristic chemical shifts.

-

Mass Spectrometry: The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight (163.15 g/mol ). The fragmentation pattern can provide further structural information. For quinoline derivatives, common fragmentation pathways involve the loss of CO and HCN from the molecular ion.[9]

Applications in Research and Development

This compound is a versatile precursor with significant applications in several fields:

-

Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals.[10] Its scaffold is found in anti-infective and anti-cancer agents. The fluorine substituent is known to enhance the biological activity of many quinolone-based drugs.[10]

-

Antimicrobial Research: The inherent structure of this compound exhibits antimicrobial properties, making it a valuable starting point for the development of new antibiotics and antifungal treatments.[10]

-

Fluorescent Probes: The quinoline ring system is known for its fluorescent properties. This compound can be utilized in the creation of fluorescent probes for biological imaging, aiding in the study of cellular processes and disease mechanisms.[10]

-

Agrochemicals: Beyond pharmaceuticals, this compound is also used in agricultural formulations as a key ingredient in crop protection products due to its effectiveness against a broad spectrum of pathogens.[10]

-

Material Science: The chemical properties of this compound make it a suitable component for the development of advanced materials, such as specialized coatings and polymers.[10]

Chemical Reactions and Derivatization

The 4-hydroxy group of this compound can undergo various chemical transformations, allowing for the synthesis of a diverse range of derivatives. For instance, it can exist in tautomeric equilibrium with its 4-quinolone form.[11] The hydroxyl group can also be converted to other functional groups, such as a chloro group, which can then be subjected to nucleophilic substitution reactions to introduce various side chains.

Caption: Potential derivatization pathways for this compound.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Statements: Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335).[4]

-

Precautionary Measures:

-

First Aid:

-

If swallowed: Call a doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting.[4]

-

If on skin: Wash with plenty of water and soap.[4]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

-

Storage: Store in a cool, dry, well-ventilated place. Keep the container tightly closed.[10]

It is imperative to consult the full Safety Data Sheet (SDS) for this compound (CAS 391-78-6) before handling or using this compound.

Conclusion

This compound stands as a molecule of significant interest to the scientific community, particularly those involved in drug discovery and material science. Its fluorinated quinolone core provides a versatile platform for the synthesis of a wide array of derivatives with enhanced biological and chemical properties. The well-established Gould-Jacobs reaction offers a reliable method for its synthesis, paving the way for further exploration of its potential in various applications. As research continues, the importance of this compound as a key building block is poised to grow, leading to the development of novel and improved technologies in medicine, agriculture, and materials.

References

- 1. indofinechemical.com [indofinechemical.com]

- 2. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemimpex.com [chemimpex.com]

- 11. ossila.com [ossila.com]

physical and chemical properties of 6-Fluoro-4-hydroxyquinoline

An In-depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Properties, Synthesis, and Applications

Introduction: The Significance of a Fluorinated Quinoline Core

This compound is a fluorinated heterocyclic compound that has garnered significant attention within the scientific community. As a derivative of quinoline, a "privileged structure" in medicinal chemistry, it serves as a foundational building block for a diverse array of biologically active molecules.[1] The strategic incorporation of a fluorine atom at the 6-position significantly modulates the molecule's physicochemical properties, such as lipophilicity and electronic character, which can lead to enhanced biological activity, metabolic stability, and target specificity.[1][2]

This guide provides a comprehensive overview of the physical and chemical properties, spectroscopic profile, synthesis, and key applications of this compound. It is intended for researchers, scientists, and drug development professionals who are leveraging this versatile scaffold in pharmaceuticals, agrochemicals, and material science.[3]

Chemical Structure and Tautomerism

This compound (CAS Number: 391-78-6) possesses the molecular formula C₉H₆FNO.[3][4] A critical aspect of its chemistry is the existence of keto-enol tautomerism. The compound can exist in equilibrium between the hydroxyquinoline (enol) form and the quinolone (keto) form. This dynamic equilibrium is fundamental to its reactivity and biological interactions.

Caption: Keto-enol tautomerism of this compound.

Physicochemical Properties

The physical and chemical characteristics of this compound are summarized below. These properties are crucial for designing experimental conditions, predicting its behavior in biological systems, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 391-78-6 | [3][4] |

| Molecular Formula | C₉H₆FNO | [3][4] |

| Molecular Weight | 163.15 g/mol | [3][4] |

| Appearance | White to off-white powder/solid | [5] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point | 317 °C (Predicted) | [6] |

| Density | 1.366 g/cm³ (Predicted) | [6] |

| XLogP3 | 0.7 | [4] |

| Storage Conditions | Store at 0-8 °C, sealed in a dry place | [3] |

Note: Some properties, such as boiling point and density, are predicted values from computational models and should be considered estimates.

Spectroscopic Characterization

The structural elucidation of this compound and its derivatives relies on a combination of standard spectroscopic techniques. The following provides an overview of the expected spectral features.

Caption: General workflow for the spectroscopic characterization of a chemical compound.

-

¹H NMR Spectroscopy : The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The chemical shifts and splitting patterns will be influenced by the positions of the fluorine and hydroxyl groups.

-

¹⁹F NMR Spectroscopy : As a fluorinated compound, ¹⁹F NMR is a critical tool for characterization. It provides a distinct signal confirming the presence and electronic environment of the fluorine atom.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands corresponding to its functional groups. Key peaks would include a broad O-H stretch (for the hydroxyl group), a C=O stretch (from the keto tautomer), and C-F stretching vibrations.

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M+) expected at m/z ≈ 163.15.

Synthesis Pathways

4-hydroxyquinolines are commonly synthesized via the Gould-Jacobs reaction . This established method involves the condensation of an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.[1]

Caption: Proposed synthesis of this compound via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Reaction (Generalized)

-

Condensation: Mix 4-fluoroaniline with an equivalent of diethyl ethoxymethylenemalonate. Heat the mixture (typically 100-120 °C) for 1-2 hours until the reaction is complete (monitored by TLC). Ethanol is eliminated during this step.

-

Isolation of Intermediate: Remove the ethanol under reduced pressure. The resulting intermediate can often be used directly in the next step without further purification.

-

Cyclization: Add the intermediate to a high-boiling point solvent, such as diphenyl ether. Heat the mixture to a high temperature (around 240-260 °C) for 15-30 minutes. This induces thermal cyclization to form the quinoline ring system.

-

Workup and Purification: Cool the reaction mixture and dilute it with a non-polar solvent like hexane to precipitate the product. Filter the solid, wash it thoroughly, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified this compound.

Reactivity and Applications

The unique chemical structure of this compound makes it a valuable intermediate for synthesizing a wide range of target molecules.[3]

-

Pharmaceutical Development : It is a key precursor for fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[8] The 4-hydroxy group can be converted to a 4-chloro group, which is then substituted with various amines to generate a library of potential drug candidates. Its scaffold is explored for creating anti-cancer, anti-infective, and antiplasmodial (anti-malarial) agents.[3][5]

-

Agrochemicals : The compound is used in agricultural formulations as a key ingredient in crop protection products, leveraging its effectiveness against a broad spectrum of pathogens to develop new fungicides and herbicides.[3]

-

Material Science and Analytical Chemistry : The fluorescent properties of the quinoline core allow for its use in developing fluorescent probes for biological imaging, which aids in visualizing cellular processes.[2][3] It is also employed in analytical methods and for developing advanced materials like specialized coatings and polymers.[3]

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that can cause skin and serious eye irritation.[4]

-

Handling : Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage : Keep the container tightly closed and store in a dry, cool place, typically between 0-8 °C.[3]

-

Disposal : Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound is a high-value chemical intermediate with a unique combination of structural features. The presence of the quinoline core, a hydroxyl group, and a fluorine atom provides multiple sites for chemical modification, making it an exceptionally versatile building block. Its established role in the synthesis of pharmaceuticals and agrochemicals, coupled with emerging applications in materials science, underscores its continued importance in driving innovation across multiple scientific disciplines.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ossila.com [ossila.com]

- 6. This compound | 391-78-6 [m.chemicalbook.com]

- 7. 6-Fluoro-2-methylquinolin-4-ol|CAS 15912-68-2|RUO [benchchem.com]

- 8. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate | MDPI [mdpi.com]

6-Fluoro-4-hydroxyquinoline molecular structure and weight

An In-Depth Technical Guide to 6-Fluoro-4-hydroxyquinoline: Molecular Structure, Properties, and Applications

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of this compound. As a pivotal heterocyclic compound, its unique structural features and versatile reactivity have established it as a significant building block in medicinal and materials chemistry. This document provides an in-depth analysis of its molecular characteristics, synthesis, and diverse applications, grounded in authoritative scientific data.

Core Molecular Identity and Physicochemical Properties

This compound is a fluorinated derivative of the 4-hydroxyquinoline scaffold. The strategic placement of a fluorine atom at the 6-position significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable precursor in the synthesis of bioactive compounds.[1][2] Quinoline derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to form the core of numerous therapeutic agents.[2]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆FNO | [1][3][4] |

| Molecular Weight | 163.15 g/mol | [1][3][4][5] |

| CAS Number | 391-78-6 | [1][3][4] |

| IUPAC Name | 6-fluoro-1H-quinolin-4-one | [3][4] |

| Synonyms | 6-Fluoro-4-quinolinol, 4-Hydroxy-6-fluoroquinoline | [1] |

| Appearance | Solid | [3] |

| Melting Point | 221-223 °C | [6] |

| Boiling Point | 317 °C | [6] |

| Density | 1.366 g/cm³ | [6] |

| Storage | Store at 0-8 °C | [1] |

Molecular Structure and Tautomerism

A critical feature of 4-hydroxyquinolines is their existence in tautomeric forms. This compound primarily exists in a dynamic equilibrium between its enol form (6-fluoro-4-quinolinol) and its more stable keto form (6-fluoroquinolin-4(1H)-one).[4][7] This keto-enol tautomerism is fundamental to its reactivity and its interactions in biological systems. The IUPAC name, 6-fluoro-1H-quinolin-4-one, reflects the prevalence of the keto tautomer.[3][4]

Caption: Keto-enol tautomerism of this compound.

Synthesis Pathway: The Gould-Jacobs Reaction

The synthesis of 4-hydroxyquinoline scaffolds is well-established, with the Gould-Jacobs reaction being a primary and reliable method.[2][8] This reaction provides a versatile route to substituted 4-hydroxyquinolines by condensing an appropriately substituted aniline with a malonic ester derivative, followed by a thermal cyclization step.

Causality in Synthesis:

-

Reactant Choice: 4-Fluoroaniline is selected as the starting aniline to introduce the fluorine atom at the desired 6-position of the final quinoline ring. Diethyl (ethoxymethylene)malonate is a common and effective malonic ester derivative for this condensation.

-

Condensation: The initial reaction forms a key enamine intermediate. This step is typically performed under reflux conditions to drive the reaction to completion.

-

Thermal Cyclization: The critical ring-closing step requires high temperatures (typically >200 °C). A high-boiling point solvent like diphenyl ether is used to achieve the necessary temperature for the intramolecular cyclization, which proceeds via an electrophilic aromatic substitution mechanism, followed by the elimination of ethanol to form the stable heterocyclic system.

Caption: Synthetic workflow via the Gould-Jacobs reaction.

Experimental Protocol: Proposed Synthesis

-

Condensation: In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 4-fluoroaniline and diethyl (ethoxymethylene)malonate are mixed. The mixture is heated under reflux for 2 hours.

-

Solvent Removal: The resulting ethanol is removed under reduced pressure.

-

Cyclization: The crude intermediate is added to a high-boiling solvent (e.g., diphenyl ether) pre-heated to ~250 °C. The solution is maintained at this temperature for 30 minutes to ensure complete cyclization.

-

Isolation and Purification: The reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with a suitable solvent (e.g., hexane) to remove the high-boiling solvent and subsequently purified by recrystallization to yield pure this compound.

Spectroscopic Characterization

Confirmation of the molecular structure of synthesized this compound relies on a combination of standard spectroscopic techniques. Authoritative spectral data can be found in chemical databases.[9][10]

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system. The coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the fluorine atom and the nitrogen heteroatom.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the nine carbon atoms in the molecule, with the fluorine-coupled carbons showing characteristic splitting patterns.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands, including N-H and O-H stretching (often broad, due to the tautomerism and hydrogen bonding) in the 3400-2500 cm⁻¹ region and a strong C=O stretch (from the keto tautomer) around 1650 cm⁻¹.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak (M⁺) expected at m/z 163.15.

Key Applications in Scientific Research and Development

This compound is a versatile intermediate with applications spanning pharmaceuticals, agrochemicals, and material science.[1] The fluorine substituent is known to enhance biological activity and metabolic stability, making this scaffold particularly attractive for drug discovery.[1][2]

Caption: Major application areas of this compound.

-

Pharmaceutical Development: This is the most prominent application area. The scaffold is a crucial precursor in the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum bactericidal drugs.[11] The introduction of fluorine at the C-6 position is a defining feature of second and later-generation fluoroquinolones.[11] It also serves as an intermediate for developing novel anti-cancer and other anti-infective agents.[1]

-

Agrochemicals: In agriculture, it is used in the formulation of crop protection products, including effective fungicides and herbicides, contributing to sustainable farming practices.[1]

-

Material Science and Analytical Chemistry: The fluorescent properties of the quinoline ring system allow for its use in creating fluorescent probes for biological imaging and cellular studies.[1] It is also employed in developing advanced materials and in analytical methods for detecting other compounds.[1]

Safety, Handling, and Storage

While a specific safety data sheet (SDS) for this compound should always be consulted, data from closely related analogs like 6-Fluoro-4-hydroxy-2-methylquinoline provides guidance on handling.

-

Hazards: Assumed to be an irritant. May cause skin irritation (H315) and serious eye irritation (H319).[12]

-

Precautions: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is required.[13] Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

-

First Aid: In case of skin contact, wash with plenty of soap and water.[12] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[12]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]

Conclusion

This compound stands out as a high-value chemical intermediate with significant strategic importance in research and development. Its robust synthesis, unique electronic properties conferred by the fluorine atom, and versatile reactivity make it an indispensable tool for medicinal chemists and material scientists. The continued exploration of this scaffold is expected to yield further innovations in the development of novel therapeutics, advanced agricultural products, and functional materials.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Fluoro-4-hydroxyquinoline 97 63010-71-9 [sigmaaldrich.com]

- 6. This compound | 391-78-6 [m.chemicalbook.com]

- 7. ossila.com [ossila.com]

- 8. mdpi.com [mdpi.com]

- 9. This compound(391-78-6) 1H NMR spectrum [chemicalbook.com]

- 10. 6-Fluoroquinoline(396-30-5) 1H NMR spectrum [chemicalbook.com]

- 11. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 12. fishersci.at [fishersci.at]

- 13. 6-氟-4-羟基-2-甲基喹啉 97% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 6-Fluoro-4-hydroxyquinoline in different solvents

An In-depth Technical Guide to the Solubility of 6-Fluoro-4-hydroxyquinoline

**Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a heterocyclic compound of significant interest in pharmaceutical research and development. Recognizing the scarcity of publicly available quantitative solubility data for this specific molecule, this document emphasizes the foundational principles governing its solubility. We present detailed, field-proven experimental protocols to empower researchers to accurately determine solubility in various solvent systems. Furthermore, this guide offers expert insights into troubleshooting common solubility challenges and outlines advanced strategies for enhancing the solubilization of quinoline derivatives in aqueous and organic media, ensuring their effective application in biological assays and formulation development.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 391-78-6) is a fluorinated derivative of 4-hydroxyquinoline.[1][2] Its structure, featuring a quinoline core, a hydroxyl group, and a fluorine atom, makes it a valuable building block in medicinal chemistry. The quinoline scaffold is a "privileged structure" found in numerous pharmacologically active agents, including antimalarial, antibacterial, and anticancer drugs.[3][4] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often enhancing its biological activity.[2]

Understanding the solubility of this compound is a critical first step in the drug discovery pipeline. Solubility dictates the compound's behavior in various essential processes, including:

-

Chemical Synthesis & Purification: Solvent selection for reactions, crystallization, and chromatography is dependent on solubility.

-

Biological Screening: Achieving accurate and reproducible results in high-throughput screening (HTS) and other biological assays requires the compound to be fully dissolved in the assay medium.[5] Poor solubility can lead to false negatives and inaccurate structure-activity relationship (SAR) data.[6]

-

Formulation Development: The development of a viable drug product, whether oral or parenteral, is fundamentally dependent on the aqueous solubility and dissolution rate of the active pharmaceutical ingredient (API).[7]

1.1. Physicochemical Properties

A molecule's solubility is intrinsically linked to its fundamental physicochemical properties. Key parameters for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆FNO | [1][8] |

| Molecular Weight | 163.15 g/mol | [8] |

| Appearance | Solid (e.g., White to off-white powder) | [1] |

| XLogP3 (Predicted) | 0.7 | [8] |

| pKa (Predicted, Strongest Acidic) | ~9.5-11.4 | [9] |

| pKa (Predicted, Strongest Basic) | ~0.8-2.8 | [9] |

Note: Predicted pKa values are for related hydroxyquinolines and serve as an estimate. The hydroxyl group imparts acidic character, while the pyridine nitrogen provides basicity.

Foundational Principles of Solubility

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay between the solute's crystal lattice energy and the energy of solvation. For a molecule like this compound, several factors are paramount.

2.1. Solvent-Solute Interactions: "Like Dissolves Like"

The polarity of both the solute and the solvent is the primary determinant of solubility.

-

Polar Solvents (e.g., water, methanol): These solvents effectively solvate polar and ionizable molecules through hydrogen bonding and dipole-dipole interactions. The hydroxyl group (-OH) and the nitrogen atom in this compound can participate in hydrogen bonding.

-

Aprotic Polar Solvents (e.g., DMSO, DMF): These solvents have large dipole moments and can accept hydrogen bonds, making them excellent solvents for a wide range of organic compounds, including those with moderate polarity.[5][10] DMSO is a standard solvent for preparing stock solutions for biological screening.[11]

-

Nonpolar Solvents (e.g., hexane, toluene): These solvents primarily interact through weaker van der Waals forces and are most effective at dissolving nonpolar, lipophilic solutes.

2.2. The Critical Role of pH for Ionizable Compounds

This compound is an amphoteric molecule, meaning it has both acidic (the hydroxyl group) and basic (the pyridine nitrogen) functional groups. This makes its aqueous solubility highly dependent on pH.[3][12]

-

In Acidic Conditions (pH < pKa of Nitrogen): The nitrogen atom becomes protonated (QH+), forming a cation. This charged species is significantly more soluble in aqueous media than the neutral form.[12]

-

In Basic Conditions (pH > pKa of Hydroxyl): The hydroxyl group loses a proton, forming an anion (Q-). This phenolate-like anion is also more water-soluble than the neutral molecule.

-

At the Isoelectric Point: The pH at which the molecule has no net charge will correspond to its point of minimum aqueous solubility, known as the intrinsic solubility (S₀).[12]

This relationship is described by the Henderson-Hasselbalch equation and is fundamental to controlling the solubility of quinoline derivatives in buffers and biological fluids.[3]

Solubility Profile of this compound: An Illustrative Guide

While specific, experimentally-derived quantitative solubility data for this compound is not widely published, we can predict its behavior based on its structure and the principles outlined above. The following table provides an illustrative guide for researchers selecting solvents for initial experiments.

It is imperative that these qualitative descriptions are confirmed experimentally using the protocols provided in Section 4.

| Solvent | Solvent Type | Predicted Solubility | Rationale & Expert Insight |

| Water (pH 7) | Polar, Protic | Poor / Insoluble | At neutral pH, the compound exists primarily in its neutral form, which has low intrinsic aqueous solubility.[3][12] |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | Soluble / Very Soluble | DMSO is an excellent solvent for many heterocyclic compounds used in drug discovery and is the standard for stock solutions.[5][6] |

| Methanol / Ethanol | Polar, Protic | Moderately Soluble | These alcohols can engage in hydrogen bonding with the solute, but are less polar than water. 4-Hydroxyquinoline is soluble in methanol.[13] |

| Acetonitrile | Polar, Aprotic | Sparingly Soluble | Less polar than alcohols, may require energy input (e.g., sonication) to achieve dissolution. |

| Dichloromethane (DCM) | Nonpolar | Sparingly to Moderately Soluble | The aromatic rings contribute to some solubility in nonpolar solvents, but the polar groups limit it. |

| Aqueous Buffers (pH < 4) | Polar, Protic | Increased Solubility | Protonation of the quinoline nitrogen will significantly enhance solubility compared to neutral water.[6] |

| Aqueous Buffers (pH > 10) | Polar, Protic | Increased Solubility | Deprotonation of the hydroxyl group will form a salt and increase aqueous solubility.[6] |

Experimental Protocol: Equilibrium Shake-Flask Method for Solubility Determination

The equilibrium (or shake-flask) method is the gold-standard technique for determining the thermodynamic solubility of a compound.[7] It is a robust and reliable protocol that ensures the solution has reached saturation.

4.1. Principle

An excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

4.2. Step-by-Step Methodology

-

Preparation: Add an excess amount of this compound to a clear glass vial (e.g., 2-5 mg of solid to 1 mL of solvent). The presence of undissolved solid at the end of the experiment is crucial for confirming that saturation was achieved.

-

Equilibration: Seal the vial tightly. Place it in a shaker or rotator bath set to a constant temperature (e.g., 25 °C for ambient solubility). Agitate the suspension for a minimum of 24 hours. Expert Tip: For crystalline compounds, reaching equilibrium can take up to 72 hours. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to determine when the concentration plateaus.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the same constant temperature to let the excess solid settle. Centrifuge the vial (e.g., 10 minutes at 14,000 rpm) to pellet any remaining suspended particles.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Causality Check: Be extremely careful not to disturb the solid pellet, as this will lead to erroneously high solubility values.

-

Dilution: Immediately dilute the aliquot with a suitable solvent to a concentration within the linear range of the chosen analytical method. This also prevents the compound from precipitating out of the saturated solution upon cooling.

-

Quantification: Analyze the concentration of the diluted sample using a pre-validated analytical method, such as UV-Vis Spectrophotometry or High-Performance Liquid Chromatography (HPLC).[14][15]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or molarity.

4.3. Experimental Workflow Diagram

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. experts.arizona.edu [experts.arizona.edu]

- 4. jptcp.com [jptcp.com]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. 6-Fluoroquinolin-4-ol | C9H6FNO | CID 2774498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Showing Compound 4,6-Dihydroxyquinoline (FDB023301) - FooDB [foodb.ca]

- 10. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. scbt.com [scbt.com]

- 12. Solubility of quinoline in aqueous systems: Effect of pH and ionic strength - ProQuest [proquest.com]

- 13. 4-Hydroxyquinoline | 611-36-9 [chemicalbook.com]

- 14. Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

A Spectroscopic Guide to 6-Fluoro-4-hydroxyquinoline: Elucidating Molecular Structure for Advanced Research

This technical guide provides an in-depth analysis of the spectroscopic signature of 6-fluoro-4-hydroxyquinoline (C₉H₆FNO), a key heterocyclic scaffold in medicinal chemistry and drug development. As a foundational element in many potent antimicrobial agents, understanding its structural and electronic properties is paramount for researchers, scientists, and professionals in drug discovery.[1] This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing not just the spectral information but the rationale behind the observed signals.

The Structural Significance of this compound

This compound is a core component of the quinolone class of antibiotics. The strategic placement of a fluorine atom at the C-6 position is known to significantly enhance biological activity and stability.[1] The 4-hydroxy group introduces a crucial tautomeric equilibrium with its 4-quinolone form, influencing its hydrogen bonding capabilities and interaction with biological targets. A thorough spectroscopic characterization is the first step in validating the synthesis of this key intermediate and serves as a benchmark for the development of novel derivatives with enhanced therapeutic profiles.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy provides the most detailed insight into the molecular framework of this compound, revealing the connectivity and chemical environment of each hydrogen, carbon, and fluorine atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a proton-by-proton map of the molecule. The analysis of chemical shifts, coupling constants, and multiplicity allows for the unambiguous assignment of each proton on the quinoline ring system. The spectrum is typically acquired in a deuterated solvent such as DMSO-d₆, which can exchange with the labile hydroxyl and amine protons.

Table 1: ¹H NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 11.90 | Singlet (broad) | - | OH |

| 7.94 | Doublet | 7.6 | H-2 |

| 7.73 | Multiplet | - | H-5 |

| 7.60 | Multiplet | - | H-7, H-8 |

| 6.04 | Doublet | 7.3 | H-3 |

Data sourced from ChemicalBook [CAS 391-78-6].

Insight from the Senior Application Scientist: The broad singlet at 11.90 ppm is characteristic of the acidic hydroxyl proton, its breadth indicating exchange with residual water in the solvent or intermolecular hydrogen bonding. The downfield shifts of the aromatic protons are expected due to the electron-withdrawing nature of the heterocyclic ring and the fluorine substituent. The coupling between H-2 and H-3 is a key indicator of their vicinal relationship on the pyridinone ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The chemical shifts are indicative of the hybridization and electronic environment of each carbon atom.

Table 2: ¹³C NMR Spectroscopic Data for this compound in DMSO-d₆

| Chemical Shift (δ) ppm | Assignment |

| 159.9, 157.7 | C-6 (¹JCF), C-4 |

| 140.0 | C-8a |

| 137.2 | C-2 |

| 127.3 | C-5 |

| 121.1, 120.8 | C-7, C-8 |

| 109.5 | C-4a |

| 108.3 | C-3 |

Data sourced from ChemicalBook [CAS 391-78-6]. Note: The two highest ppm values are assigned to the carbon bearing the fluorine (split into a doublet due to C-F coupling) and the carbon bearing the hydroxyl group.

Insight from the Senior Application Scientist: The most downfield signals correspond to the carbon atoms directly bonded to electronegative atoms (fluorine and oxygen). The C-F coupling, which results in a large splitting of the C-6 signal (¹JCF), is a definitive diagnostic feature. The remaining aromatic carbons appear in the expected region of 108-140 ppm.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for characterizing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[2][3][4]

Insight from the Senior Application Scientist: The precise chemical shift of the fluorine atom is exquisitely sensitive to its electronic environment. We would expect the ¹⁹F signal for this compound to be a multiplet due to coupling with neighboring aromatic protons (H-5 and H-7). The acquisition of a ¹⁹F NMR spectrum is strongly recommended for unambiguous characterization and as a quality control metric for synthetic batches.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. The spectrum reveals characteristic vibrational frequencies corresponding to specific bond types.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2768 | Broad | O-H stretch (strong H-bonding) |

| 1594 | Medium | C=C aromatic stretch |

Data sourced from ChemicalBook [CAS 391-78-6].

Insight from the Senior Application Scientist: The very broad absorption band centered around 2768 cm⁻¹ is a hallmark of a strongly hydrogen-bonded hydroxyl group, consistent with the 4-hydroxyquinoline structure. The medium intensity band at 1594 cm⁻¹ is characteristic of the aromatic carbon-carbon double bond stretching vibrations within the quinoline ring system.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers valuable structural information through the analysis of its fragmentation pattern. For this compound, the expected nominal mass is 163 g/mol .

Table 4: Mass Spectrometry Data for this compound

| m/z | Ion |

| 164.1 | [M+H]⁺ |

| 186.1 | [M+Na]⁺ |

Data sourced from ChemicalBook [CAS 391-78-6] (LC-MS, ESI+).

Insight from the Senior Application Scientist: The observation of the protonated molecule [M+H]⁺ at m/z 164.1 is the primary confirmation of the molecular weight. Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would be expected to undergo characteristic fragmentation. A plausible pathway involves the retro-Diels-Alder reaction on the pyridinone ring, a common fragmentation for quinolones, leading to the loss of acetylene (C₂H₂). Another likely fragmentation is the loss of carbon monoxide (CO) from the quinolone form. The study of fragmentation patterns of fluoroquinolones often reveals the loss of HF as a characteristic fragmentation pathway.[7][8]

Experimental Protocols: A Self-Validating System

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Protocol 1: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure complete dissolution.

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a minimum of 16 scans.

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquire a minimum of 1024 scans.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

-

¹⁹F NMR Acquisition:

-

Tune the probe to the ¹⁹F frequency.

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of -100 to -150 ppm (referenced to CFCl₃).

-

Acquire a minimum of 64 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the spectra. Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

Protocol 2: IR Spectroscopy

-

Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly onto the ATR crystal.

-

Acquisition:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: Perform an ATR correction on the resulting spectrum.

Protocol 3: Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL in a suitable mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

-

Chromatography:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution if necessary to ensure separation from any impurities.

-

-

Mass Spectrometry:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire data in full scan mode over a mass range of m/z 50-500.

-

For fragmentation studies, perform tandem MS (MS/MS) on the [M+H]⁺ ion at m/z 164.1, using a collision energy of 10-30 eV.

-

Visualizing Molecular Structure and Fragmentation

Visual representations are crucial for understanding the relationships between the spectroscopic data and the molecular structure.

Caption: Molecular structure of this compound.

Caption: Plausible fragmentation pathways for this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive and self-validating framework for the identification and characterization of this compound. By understanding the causality behind the observed spectral features, researchers can confidently verify the structure of this vital pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in drug development workflows. Further investigation into the ¹⁹F NMR spectrum and detailed MS/MS fragmentation will continue to enhance our understanding of this important molecule.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 19Flourine NMR [chem.ch.huji.ac.il]

- 3. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fast 19F Magic Angle Spinning NMR for Structural Characterization of Active Pharmaceutical Ingredients in Blockbuster Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. 19F [nmr.chem.ucsb.edu]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

Topic: Synthesis Precursors for 6-Fluoro-4-hydroxyquinoline Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The 6-fluoro-4-hydroxyquinoline scaffold is a cornerstone in modern medicinal chemistry, most notably serving as the central pharmacophore for the highly successful fluoroquinolone class of antibiotics. Its strategic fluorination at the C-6 position significantly enhances antibacterial potency and modulates pharmacokinetic properties. This guide provides an in-depth analysis of the principal synthetic precursors and methodologies for constructing this critical molecular framework. We will dissect the two most authoritative and versatile synthetic routes—the Gould-Jacobs reaction and the Conrad-Limpach synthesis—from a mechanistic and practical standpoint. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into precursor selection, reaction optimization, and the causal factors that govern synthetic outcomes.

Strategic Importance of the this compound Core

The introduction of a fluorine atom at the 6-position of the quinoline ring is a pivotal structural modification in drug design. This substitution is not trivial; it leverages fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—to profoundly influence a molecule's biological profile. In the context of fluoroquinolone antibiotics, the C-6 fluorine atom is directly implicated in binding to the bacterial DNA gyrase enzyme, a key factor in their mechanism of action and broad-spectrum activity. Therefore, efficient and reliable access to the this compound core is a prerequisite for the discovery and development of new anti-infective agents and other therapeutics.

The Gould-Jacobs Reaction: A Versatile Route to 3-Carboxy Quinolines

The Gould-Jacobs reaction is arguably the most prevalent and strategically important method for synthesizing 4-hydroxyquinolines, particularly those intended for conversion into fluoroquinolone antibiotics. Its primary advantage lies in the direct installation of a carboxylate group at the C-3 position, which is an essential functional handle for further molecular elaboration.

Core Precursors and Conceptual Framework

The reaction proceeds through the condensation of a substituted aniline with an activated malonic ester derivative, followed by a high-temperature thermal cyclization.

-

Aniline Precursor: For the target molecule, 4-fluoroaniline is the indispensable starting material. The position of the fluorine atom on the aniline ring directly dictates its final position on the quinoline core.

-

Malonic Ester Precursor: The classic and most widely used partner is diethyl ethoxymethylenemalonate (EMME) . This reagent serves as the three-carbon building block required to construct the pyridinone ring of the quinoline system.

Mechanistic Pathway

The Gould-Jacobs reaction is a multi-step sequence where each stage is governed by specific energetic requirements.

Caption: Workflow for the Gould-Jacobs reaction.

-

Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of 4-fluoroaniline onto the electrophilic carbon of EMME, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate. This step is typically facile and can often be performed at moderate temperatures.

-

Thermal Cyclization: This is the critical, energy-intensive step. The intermediate undergoes a 6-electron electrocyclic reaction at high temperatures (typically >250 °C), leading to ring closure (benzannulation) and the formation of the quinoline core. A second molecule of ethanol is eliminated to yield the aromatic system. The high temperature is necessary to overcome the significant activation energy barrier associated with temporarily disrupting the aromaticity of the aniline ring during cyclization.

-

Hydrolysis & Decarboxylation (Optional): The resulting ethyl ester at the C-3 position can be easily hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide. Subsequent heating can then effect decarboxylation to yield this compound.

Field-Proven Experimental Protocol (Gould-Jacobs)

The following protocol is a representative methodology for the synthesis of ethyl this compound-3-carboxylate.

Materials:

-

4-Fluoroaniline

-

Diethyl ethoxymethylenemalonate (EMME)

-

High-boiling point solvent (e.g., Diphenyl ether, Dowtherm A) or solvent-free conditions.

-

Reaction vessel suitable for high temperatures (e.g., three-neck flask with condenser and thermometer). Microwave reactors are also highly effective.

Step-by-Step Procedure:

-

Step 1: Formation of the Intermediate:

-

In a reaction vessel, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 to 1.2 eq).

-

Heat the mixture gently (e.g., 100-120 °C) for 1-2 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the aniline. This step is often performed neat (without solvent).

-

Causality Check: Gentle heating accelerates the initial condensation and removal of the first ethanol molecule, driving the equilibrium towards the intermediate product.

-

-

Step 2: Thermal Cyclization:

-

To the vessel containing the intermediate, add a high-boiling solvent like diphenyl ether, or proceed neat.

-

Heat the reaction mixture to approximately 250 °C. Maintain this temperature for 30-60 minutes. The product often begins to precipitate from the hot solution.

-

Causality Check: This harsh condition provides the necessary thermal energy for the electrocyclic ring closure. Insufficient temperature will result in poor or no cyclization. The use of microwave irradiation can significantly shorten this step to mere minutes and improve yields by providing efficient, uniform heating.

-

Cool the reaction mixture to room temperature. The product will precipitate as a solid.

-

-

Step 3: Isolation and Purification:

-

Dilute the cooled mixture with a solvent like hexane or acetonitrile to facilitate filtration.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with the same solvent to remove residual high-boiling solvent and any unreacted starting materials.

-

Dry the product under vacuum. The resulting ethyl this compound-3-carboxylate is often of high purity but can be recrystallized if necessary.

-

Data Summary: Gould-Jacobs Reaction Conditions

| Precursors | Temperature (°C) | Time | Solvent | Yield (%) | Reference |

| 4-Fluoroaniline + EMME | 250 | 30 min | Diphenyl ether | ~70-80% | General Lit. |

| Aniline + EMME (Microwave) | 250 | 15 min | Neat | 38% | Biotage AN056 |

| Aniline + EMME (Microwave) | 300 | 5 min | Neat | 47% | Biotage AN056 |

Note: Yields are highly dependent on the specific substrates and reaction scale.

The Conrad-Limpach Synthesis: An Alternative Pathway

The Conrad-Limpach synthesis provides an alternative, powerful method for accessing 4-hydroxyquinolines. The choice between this method and the Gould-Jacobs reaction is dictated by the desired substitution pattern, as the Conrad-Limpach synthesis typically installs a substituent at the C-2 position.

Core Precursors and Conceptual Framework

This reaction involves the condensation of an aniline with a β-ketoester.

-

Aniline Precursor: As before, 4-fluoroaniline is the required starting material to install the C-6 fluorine.

-

β-Ketoester Precursor: A common and simple choice is ethyl acetoacetate . This precursor provides the carbon backbone for the new ring and results in a methyl group at the C-2 position of the final quinoline product.

Mechanistic Pathway

The Conrad-Limpach synthesis is highly sensitive to temperature, which controls the reaction outcome.

Caption: Workflow for the Conrad-Limpach synthesis.

-

Condensation (Kinetic Product): At lower temperatures (e.g., 110-140 °C), the 4-fluoroaniline reacts with the more electrophilic ketone carbonyl of ethyl acetoacetate. This is a reversible condensation that forms a β-aminoacrylate (an enamine), which is the kinetically favored product.

-

Thermal Cyclization (Thermodynamic Product): Upon heating to much higher temperatures (~250 °C), the enamine intermediate has sufficient energy to undergo an intramolecular electrocyclic ring closure onto the ester carbonyl. This step, which requires overcoming the aromatic stabilization of the aniline ring, is the rate-determining step and leads to the thermodynamically stable quinoline product after elimination of ethanol.

Field-Proven Experimental Protocol (Conrad-Limpach)

The following protocol is a representative methodology for the synthesis of 6-fluoro-4-hydroxy-2-methylquinoline.

Materials:

-

4-Fluoroaniline

-

Ethyl acetoacetate

-

High-boiling point solvent (e.g., Diphenyl ether, Mineral Oil)

-

Reaction vessel suitable for high temperatures

Step-by-Step Procedure:

-

Step 1: Formation of the Enamine Intermediate:

-

Combine 4-fluoroaniline (1.0 eq) and ethyl acetoacetate (1.0 eq) in a reaction vessel. A mild acid catalyst (e.g., a drop of acetic acid) can be added but is often not necessary.

-

Heat the mixture to ~120 °C for 1-2 hours, allowing the water produced during the condensation to be removed.

-

Causality Check: This temperature is sufficient to promote condensation to the enamine but low enough to prevent significant cyclization or decomposition. Removing water drives the reaction forward.

-

-

Step 2: Thermal Cyclization:

-

Add the high-boiling solvent (e.g., diphenyl ether) to the crude enamine intermediate in the reaction vessel.

-

Heat the mixture to 250 °C and maintain this temperature for approximately 30 minutes. The quinoline product will typically precipitate out of the hot solvent.

-

Causality Check: As with the Gould-Jacobs reaction, this high temperature is non-negotiable for achieving the thermal cyclization. The choice of solvent is critical; it must be inert and have a boiling point that allows the reaction to be maintained at ~250 °C.

-

-

Step 3: Isolation and Purification:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute with a non-polar solvent like hexane to reduce the viscosity of the reaction medium.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid thoroughly with hexane to remove the high-boiling solvent.

-

Dry the solid product under vacuum to yield 6-fluoro-4-hydroxy-2-methylquinoline.

-

Comparative Analysis: Gould-Jacobs vs. Conrad-Limpach

The selection of a synthetic route is a critical decision based on the desired final structure. The primary precursors dictate the substitution pattern of the resulting this compound.

| Feature | Gould-Jacobs Reaction | Conrad-Limpach Synthesis |

| Aniline Precursor | 4-Fluoroaniline | 4-Fluoroaniline |

| Carbon Precursor | Diethyl Ethoxymethylenemalonate (EMME) | β-Ketoester (e.g., Ethyl Acetoacetate) |

| Key Intermediate | Anilidomethylenemalonate | β-Aminoacrylate (Enamine) |

| Resulting Substituent | C-3 Ester (hydrolyzable to -COOH) | C-2 Alkyl/Aryl (from ketoester) |

| Primary Application | Precursor for fluoroquinolone antibiotics | General synthesis of 2-substituted quinolines |

| Key Advantage | Installs essential C-3 carboxylate handle | Access to diverse C-2 substituted quinolines |

| Key Consideration | EMME is a specialized reagent | Temperature control is critical for selectivity |

Conclusion

The synthesis of this compound derivatives is dominated by two robust and well-established thermal cyclization methodologies. The choice of precursors is the defining factor in the synthetic strategy.

-

For pathways targeting fluoroquinolone antibiotics , where a C-3 carboxylic acid is mandatory, the Gould-Jacobs reaction is the authoritative choice. Its key precursors are 4-fluoroaniline and diethyl ethoxymethylenemalonate .

-

For the synthesis of 2-substituted 6-fluoro-4-hydroxyquinolines , the Conrad-Limpach synthesis is the preferred method. Its key precursors are 4-fluoroaniline and a corresponding β-ketoester .

Both syntheses demand a critical, high-temperature thermal cyclization step, a testament to the significant energy barrier required to form the quinoline core. An understanding of the underlying mechanisms and the causal relationship between precursors, reaction conditions, and final product is essential for any researcher or drug development professional working in this vital area of medicinal chemistry.

The Strategic Advantage of Fluorine in Quinoline-Based Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic incorporation of fluorine atoms into this privileged scaffold has emerged as a powerful strategy to modulate and enhance the biological activity of these compounds. This technical guide provides an in-depth exploration of the multifaceted roles of fluorination in quinoline derivatives, elucidating its impact on physicochemical properties, target engagement, and overall pharmacological profiles. We will delve into the mechanistic underpinnings of their diverse biological activities, present key experimental workflows for their evaluation, and offer insights into the rational design of next-generation fluorinated quinoline-based therapeutics.

The Fluorine Factor: More Than Just an Atom

The introduction of fluorine into a quinoline molecule is not a mere substitution; it is a deliberate chemical modification that imparts a unique set of properties.[1] Understanding the profound influence of this highly electronegative atom is paramount to appreciating its role in drug design.

-

Metabolic Stability: Fluorine's high bond energy with carbon makes the C-F bond exceptionally stable, rendering the molecule less susceptible to metabolic degradation by cytochrome P450 enzymes. This often translates to an extended plasma half-life and improved bioavailability.[2][3]

-

Lipophilicity and Permeability: The strategic placement of fluorine can significantly alter a molecule's lipophilicity (logP).[4] This modulation is crucial for optimizing membrane permeability and, consequently, the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[4]

-

Binding Affinity and Target Engagement: Fluorine's strong electronegativity can lead to favorable electrostatic interactions with target proteins, such as hydrogen bonding and dipole-dipole interactions.[1] This can enhance binding affinity and selectivity for the intended biological target.

-

Conformational Control: The steric bulk of fluorine can influence the three-dimensional conformation of the quinoline molecule, which can be critical for achieving the optimal orientation for binding to a target's active site.[2]

A Spectrum of Biological Activities: From Microbes to Malignancies

The versatility of the fluorinated quinoline scaffold is evident in its broad range of demonstrated biological activities. This section will explore some of the most significant therapeutic areas where these compounds have made a substantial impact.

Antibacterial Agents: The Fluoroquinolone Revolution

Perhaps the most well-established application of fluorinated quinolines is in the realm of antibacterial agents. The development of fluoroquinolones marked a significant advancement in the fight against bacterial infections.[5][6]

Mechanism of Action: Fluoroquinolones exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[6][7][8] These enzymes are critical for DNA replication, transcription, and repair.[9] By forming a stable complex with the enzyme-DNA intermediate, fluoroquinolones trap the enzyme, leading to double-stranded DNA breaks and ultimately cell death.[8] The presence of a fluorine atom at the C6 position was a pivotal discovery that dramatically broadened the antibacterial spectrum and potency.[5]

Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)

A fundamental assay to evaluate the antibacterial potency of a compound is the determination of its Minimum Inhibitory Concentration (MIC).

Caption: Workflow for MIC Determination.

Anticancer Agents: Targeting Proliferation and Angiogenesis

The quinoline scaffold is also a promising framework for the development of novel anticancer agents.[10][11] Fluorination has been shown to enhance the potency and selectivity of these compounds against various cancer cell lines.[2]

Mechanisms of Action: The anticancer activity of fluorinated quinolines is often multi-faceted and can involve:

-

Kinase Inhibition: Many quinoline derivatives act as inhibitors of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Casein Kinase 2 (CK2), which are crucial for tumor growth, proliferation, and angiogenesis.[2]

-

Induction of Apoptosis: Some compounds have been shown to induce programmed cell death (apoptosis) in cancer cells by increasing the production of reactive oxygen species (ROS).[2][12]

-

Cell Cycle Arrest: Fluorinated quinolines can also halt the cell cycle at specific checkpoints, preventing the uncontrolled proliferation of cancer cells.[13]

Data Presentation: In Vitro Cytotoxicity of Novel Fluorinated Quinolines

| Compound | Substitution Pattern | Target Cell Line | IC50 (µM) | Reference |

| 6a | meta-fluoro | MDA-MB-468 (TNBC) | 2.5-5 | [2][12] |

| 6b | para-fluoro | MDA-MB-468 (TNBC) | 2.5-5 | [2][12] |

| 6d | meta,para-difluoro | MDA-MB-468 (TNBC) | ~2-fold more potent than 6a/6b | [2] |

| 6f | meta-fluoro, para-benzyloxy | MDA-MB-468 (TNBC) | 2.0 | [2] |

| Cisplatin | (Standard Drug) | MDA-MB-468 (TNBC) | 5 | [2] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MDA-MB-468) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the fluorinated quinoline compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Antimalarial and Antiviral Agents: A Continuing Legacy

The historical success of quinoline-based antimalarials like chloroquine has paved the way for the development of fluorinated analogs with improved efficacy against resistant strains of Plasmodium.[14][15] The trifluoromethyl group, in particular, has been shown to significantly enhance antimalarial activity.[14]

In the antiviral arena, fluorinated quinolines have demonstrated activity against a range of viruses, including HIV.[16] Their mechanisms of action can involve the inhibition of viral enzymes or interference with viral replication processes.[16] For instance, some derivatives have been shown to inhibit the HIV-1 Tat-TAR interaction.[16]

The Path Forward: Rational Design and Future Perspectives

The strategic incorporation of fluorine has undeniably unlocked new potential for the quinoline scaffold in drug discovery. The future of this field lies in the rational design of novel fluorinated quinoline derivatives with enhanced potency, selectivity, and favorable ADMET profiles.

Logical Relationship: The Iterative Cycle of Drug Discovery

Caption: Iterative Cycle of Drug Discovery.

Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, will play an increasingly important role in predicting the biological activity and optimizing the properties of new compounds.[17] As our understanding of disease biology deepens, so too will our ability to design highly targeted and effective fluorinated quinoline-based therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Fluorinated scaffolds for antimalarial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The fluorinated quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. youtube.com [youtube.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 12. Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones: a Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Fluorine and sulfur quinoline derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benthamdirect.com [benthamdirect.com]

- 17. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safe Handling of 6-Fluoro-4-hydroxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and the Imperative for Safety

6-Fluoro-4-hydroxyquinoline is a fluorinated heterocyclic organic compound that serves as a vital building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. Its unique chemical structure, featuring a quinoline core with fluorine and hydroxyl substitutions, imparts valuable biological activities, making it a compound of significant interest in drug discovery and development. The presence of the fluorine atom can enhance metabolic stability and binding affinity to target proteins, a desirable characteristic in medicinal chemistry.

However, the very features that make this compound a valuable research tool also necessitate a thorough understanding and strict adherence to safety and handling precautions. As with any novel chemical entity, a comprehensive assessment of its toxicological profile and reactivity is paramount to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth examination of the known and potential hazards associated with this compound, offering a framework for its safe handling, storage, and disposal. The protocols and recommendations outlined herein are grounded in the principles of chemical safety and risk assessment, aiming to empower researchers with the knowledge to work with this compound confidently and responsibly.

Toxicological Profile: A Multifaceted Hazard Landscape

The toxicological profile of this compound is not exhaustively characterized, which underscores the need for a cautious approach. However, by examining data on the compound itself, its structural analogs (fluoroquinolones and quinoline derivatives), and applying established principles of toxicology, a comprehensive hazard assessment can be constructed.

Acute Toxicity

Based on available data, this compound presents the following acute hazards:

-

Harmful if Swallowed: Ingestion can lead to adverse health effects.

-

Skin Irritation: Direct contact with the skin is likely to cause irritation.

-

Serious Eye Irritation: The compound is expected to be a significant eye irritant, potentially causing serious damage.

-

Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory tract.